

physical and chemical properties of AG311

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Compound of Interest

Compound Name: AG311

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In-Depth Technical Guide to AG311

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of **AG311** (also known as AG-311), a first-in-class antitumor and antimetastatic agent. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Chemical and Physical Properties

AG311, with the chemical name 5-[(4-methylphenyl)thio]-9H-pyrimido[4,5-b]indole-2,4-diamine, is a small molecule inhibitor with significant potential in oncology research.^[1] While exhaustive experimental data on its physical properties are not widely published, the following table summarizes its key chemical identifiers and available data. Further research is warranted to fully characterize its physicochemical profile.

Property	Value	Source
CAS Number	1126602-42-3	[1]
Chemical Name	5-[(4-methylphenyl)thio]-9H-pyrimido[4,5-b]indole-2,4-diamine	[1]
Synonyms	AG-311	[1]
Molecular Formula	C ₁₈ H ₁₅ N ₅ S	Calculated
Molecular Weight	333.41 g/mol	Calculated
Purity	>98%	[1]
Storage	2 years at -20°C	[1]

Mechanism of Action and Biological Activity

AG311 exerts its anticancer effects through a multi-faceted mechanism, primarily targeting mitochondrial respiration and key signaling pathways involved in tumor survival and proliferation.

Inhibition of Mitochondrial Complex I:

AG311 has been identified as a competitive inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) at the ubiquinone-binding site.[2][3][4] This inhibition disrupts the electron transport chain, leading to several downstream effects:

- **Decreased ATP Production:** By blocking electron flow, **AG311** severely reduces intracellular ATP levels, depriving cancer cells of the energy required for their rapid growth and proliferation.[2]
- **Mitochondrial Membrane Depolarization:** Inhibition of complex I leads to a rapid depolarization of the mitochondrial membrane.[2]
- **Increased Reactive Oxygen Species (ROS) Production:** Disruption of the electron transport chain can lead to the generation of superoxide and other reactive oxygen species, inducing cellular stress and promoting cell death.

Reduction of Hypoxia-Inducible Factor 1-alpha (HIF-1 α) Stabilization:

A key consequence of mitochondrial complex I inhibition by **AG311** is the reduction of hypoxia-induced HIF-1 α stabilization.^{[2][3]} By inhibiting oxygen consumption, **AG311** increases the partial pressure of oxygen (pO₂) within the tumor microenvironment, leading to the degradation of HIF-1 α . This, in turn, downregulates the expression of HIF-1 α target genes that are crucial for tumor angiogenesis, metabolic adaptation, and survival in hypoxic conditions.

Dual Inhibition of Receptor Tyrosine Kinases and Thymidylate Synthase:

In addition to its effects on mitochondrial function, **AG311** is part of a class of compounds, 5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines, that have been evaluated as inhibitors of receptor tyrosine kinases (RTKs) and thymidylate synthase (TS). This dual activity suggests that **AG311** may also interfere with signaling pathways that control cell growth, differentiation, and angiogenesis, as well as nucleotide synthesis, further contributing to its antitumor effects.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following outlines a general protocol for a key experiment used to characterize the biological activity of **AG311**.

Measurement of Oxygen Consumption Rate (OCR):

The effect of **AG311** on mitochondrial respiration is commonly assessed by measuring the oxygen consumption rate (OCR) in live cells using an extracellular flux analyzer, such as the Seahorse XF Analyzer.

Principle: This technology uses a specialized microplate with oxygen- and pH-sensitive fluorophores to measure the rate at which cells consume oxygen in real-time. By sequentially injecting compounds that modulate the electron transport chain, different parameters of mitochondrial function can be determined.

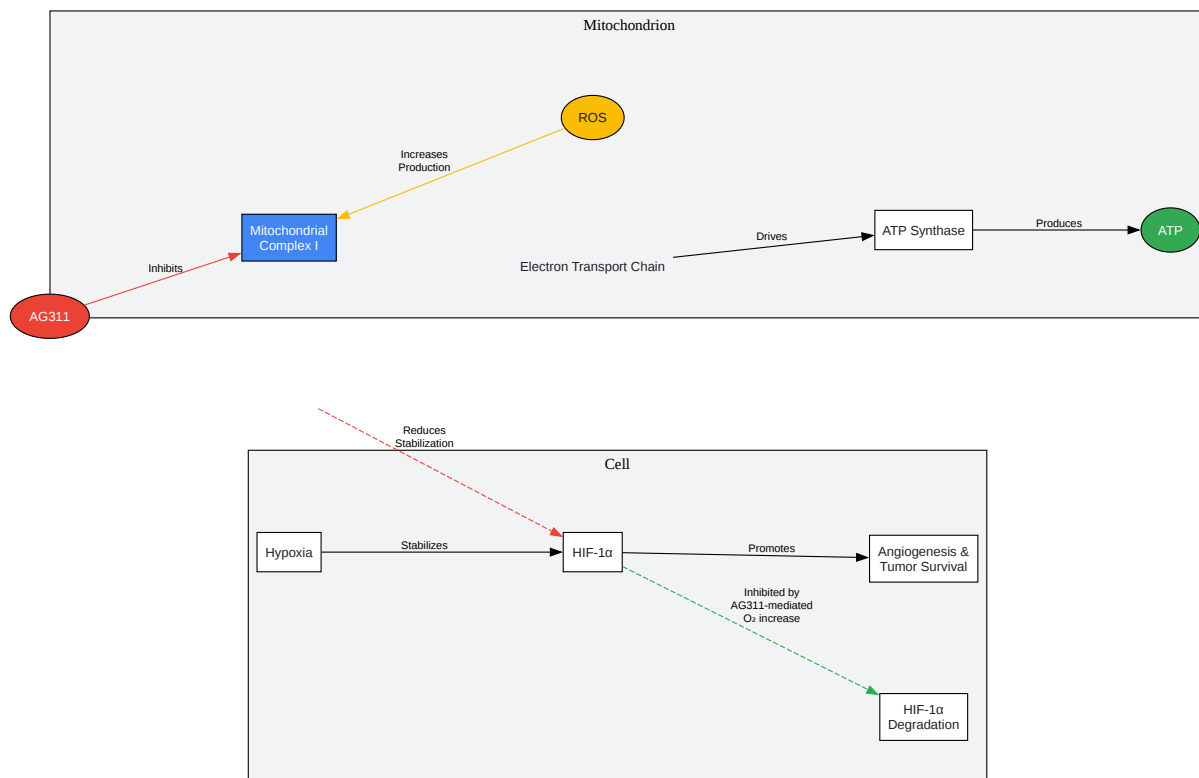
General Protocol:

- **Cell Seeding:** Plate cancer cells (e.g., MDA-MB-435) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

- **Assay Medium:** On the day of the assay, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate the cells in a non-CO₂ incubator for 1 hour prior to the assay.
- **Baseline OCR Measurement:** Place the cell culture plate into the extracellular flux analyzer and measure the baseline OCR for a set period.
- **AG311 Injection:** Inject **AG311** at the desired concentrations into the wells.
- **Post-Injection OCR Measurement:** Immediately following the injection of **AG311**, continuously monitor the OCR to determine the extent of inhibition of mitochondrial respiration.
- **Sequential Injections of Mitochondrial Stressors (Optional):** To further probe mitochondrial function, subsequent injections of oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) can be performed.
- **Data Normalization:** After the assay, normalize the OCR data to the cell number or protein content in each well.

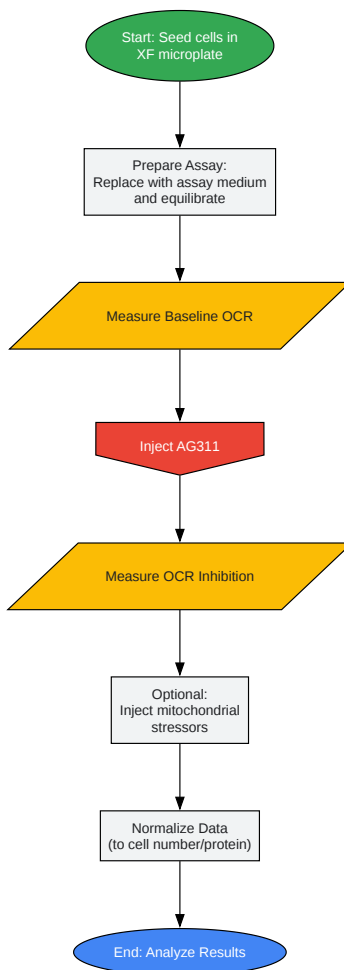
Visualizing the Mechanism of Action

The following diagrams illustrate the key molecular pathways affected by **AG311**.



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Caption: **AG311** inhibits Complex I, disrupting ATP synthesis and increasing ROS, while also reducing HIF-1 α stabilization.



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Caption: Workflow for measuring Oxygen Consumption Rate (OCR) to assess **AG311**'s effect on mitochondrial respiration.

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